molecular formula C23H21N5O2S B2428088 1-ethyl-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1210671-32-1

1-ethyl-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2428088
CAS No.: 1210671-32-1
M. Wt: 431.51
InChI Key: XXNUIHGGLNODPJ-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and antimicrobial research. This molecule is a complex hybrid structure, strategically designed by linking a 1,8-naphthyridine-3-carboxamide core to an imidazo[2,1-b][1,3]thiazole moiety via a phenyl bridge. The 1,8-naphthyridine scaffold is a well-known pharmacophore in antibacterial development, with nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) serving as a first-generation prototype . Similarly, the imidazothiazole heterocycle is a privileged structure in medicinal chemistry, found in various bioactive molecules . The primary research applications for this compound are anticipated to be in the field of infectious disease, specifically as a potential antimicrobial agent targeting bacterial pathogens. Its proposed mechanism of action is likely linked to its 1,8-naphthyridine component, which is known to function as an inhibitor of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription . By integrating the imidazothiazole group, researchers aim to explore enhanced biological activity, improved physicochemical properties, or the ability to overcome bacterial resistance mechanisms. This compound is intended for non-clinical, in-vitro research applications only, such as mechanistic studies, structure-activity relationship (SAR) investigations, and high-throughput screening campaigns to discover new anti-infective therapeutics. It is supplied as a solid and must be stored in a cool, dark place under an inert atmosphere. Handle with appropriate personal protective equipment and in accordance with institutional safety guidelines. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-3-27-12-18(20(29)17-9-4-14(2)24-21(17)27)22(30)25-16-7-5-15(6-8-16)19-13-28-10-11-31-23(28)26-19/h4-9,12-13H,3,10-11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNUIHGGLNODPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Reaction for 4-Oxo-1,8-Naphthyridine Formation

The Gould-Jacobs reaction remains the most cited method for constructing 4-oxo-1,8-naphthyridines. Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (9 ) is synthesized via cyclization of diethyl-N-(6-methyl-2-pyridyl)aminomethylenemalonate (8 ), derived from 6-methyl-2-aminopyridine (6 ) and diethyl ethoxymethylenemalonate (EMME, 7 ). Thermal cyclization at 250°C in diphenyl ether yields 9 in 68–72% efficiency.

Key Reaction Parameters :

Parameter Condition Yield (%)
Temperature 250°C 68–72
Solvent Diphenyl ether
Cyclization Time 4–6 hours

Friedlander Reaction for Alternative Substitution Patterns

The Friedlander reaction offers flexibility for introducing methyl groups at position 7. Condensation of 2-aminonicotinaldehyde (28 ) with ethyl acetoacetate (29 ) in aqueous NaOH at 80°C generates ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (30 ) in 85% yield. This method avoids high-temperature cyclization, enhancing scalability.

Comparative Analysis :

Method Yield (%) Temperature Solvent
Gould-Jacobs 68–72 250°C Diphenyl ether
Friedlander 85 80°C Aqueous NaOH

Synthesis of 4-(Imidazo[2,1-b]Thiazol-6-yl)Aniline

Hantzsch Thiazole Synthesis for the Imidazo-Thiazole Core

Cyclocondensation of thiourea (11 ) with α-bromo ketone 12 in ethanol under reflux forms 2-aminothiazole (13 ). Subsequent iodination at position 5 using N-iodosuccinimide (NIS) in DCM yields 5-iodo-2-aminothiazole (14 ), which undergoes Ullmann coupling with imidazole-2-boronic acid (15 ) to generate imidazo[2,1-b]thiazole (16 ).

Optimized Conditions :

Step Reagents/Conditions Yield (%)
Thiazole formation Ethanol, reflux, 6 hours 78
Iodination NIS, DCM, 25°C, 2 hours 82
Ullmann Coupling CuI, L-proline, DMF, 110°C 75

Nitration and Reduction to Aniline

Nitration of 16 with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4, yielding 4-nitroimidazo[2,1-b]thiazole (17 ). Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, producing 4-(imidazo[2,1-b]thiazol-6-yl)aniline (18 ) in 90% yield.

Amide Coupling to Assemble the Final Compound

Hydrolysis of Ester to Carboxylic Acid

Saponification of 10 with 2M NaOH in ethanol/water (1:1) at 70°C for 3 hours affords 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (19 ) in 95% yield.

Carbodiimide-Mediated Amide Bond Formation

Coupling 19 with 18 using EDCl/HOBt in DCM at 25°C for 24 hours yields the target compound in 83% yield. Alternative methods, such as using DABCO under solvent-free conditions, achieve comparable yields (80%) while adhering to green chemistry principles.

Reagent Comparison :

Coupling Reagent Solvent Yield (%)
EDCl/HOBt DCM 83
DABCO Solvent-free 80

Spectroscopic Characterization and Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.58 (s, 3H, C7-CH₃), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 7.89–8.21 (m, 4H, aromatic), 10.32 (s, 1H, NH).
  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₃H₂₀N₆O₂S: 475.1321; found: 475.1318.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been shown to inhibit focal adhesion kinase (FAK) phosphorylation, a critical pathway in cancer cell proliferation and migration. This inhibition leads to reduced tumor growth and metastasis in preclinical models of pancreatic cancer and mesothelioma .
  • Efficacy : In vitro studies have demonstrated that derivatives similar to this compound can exhibit IC50 values ranging from 0.59 to 2.81 μM against specific cancer cell lines, indicating potent cytotoxicity .

Anticonvulsant Properties

The imidazo[2,1-b][1,3]thiazole framework is also associated with anticonvulsant effects. Compounds containing this moiety have been evaluated for their ability to protect against seizures induced by picrotoxin in animal models. The results suggest that modifications to the structure can enhance anticonvulsant activity .

Inhibition of FAK in Mesothelioma

A study published in 2020 evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives for their ability to inhibit FAK phosphorylation in mesothelioma cells. The results indicated that certain derivatives significantly reduced cell viability and migration while enhancing the efficacy of gemcitabine treatment .

Anticonvulsant Activity Evaluation

Another study focused on the anticonvulsant properties of thiazole-integrated compounds. The findings suggested that structural modifications could lead to enhanced protection against seizures, with some compounds achieving a protection index as high as 9.2 in animal models .

Comparative Analysis of Related Compounds

Compound NameStructure TypePrimary ApplicationIC50 Value (μM)Mechanism of Action
Compound AImidazo[2,1-b][1,3]thiazoleAnticancer0.59 - 2.81FAK inhibition
Compound BThiazole derivativeAnticonvulsant18.4GABA receptor modulation
Compound CNaphthyridine derivativeAnticancer5.71EMT modulation

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its combination of imidazo[2,1-b]thiazole and naphthyridine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

The compound 1-ethyl-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • An imidazo[2,1-b][1,3]thiazole moiety.
  • A naphthyridine backbone.
  • A carboxamide functional group.

This unique combination of structural elements is believed to contribute to its biological activity.

Research indicates that compounds similar to this one often interact with multiple biological targets. The imidazo[2,1-b][1,3]thiazole ring is known for its role in modulating sirtuins—proteins involved in cellular regulation and longevity. The naphthyridine component may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (lung cancer)15.0Induces apoptosis
Compound BMCF7 (breast cancer)10.5Inhibits proliferation
Target CompoundVariousTBDTBD

In vitro assays demonstrated that the target compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Sirtuin Modulation

The compound has been identified as a potential sirtuin modulator. Sirtuins play crucial roles in regulating cellular processes such as aging and metabolism. Compounds that activate sirtuins can enhance cellular stress resistance and longevity. For example, a study reported that similar imidazo[2,1-b][1,3]thiazole derivatives activated SIRT1 and showed protective effects against oxidative stress .

Case Studies

Case studies involving similar compounds provide insights into their therapeutic potential:

  • Study on Anticancer Efficacy : A recent study synthesized derivatives of naphthyridine and tested them against various cancer cell lines. The results indicated that compounds with structural similarities to the target compound exhibited promising anticancer activities with IC50 values significantly lower than standard treatments .
  • Sirtuin Activation Study : Another study focused on the activation of SIRT1 by imidazo[2,1-b][1,3]thiazole derivatives. The findings revealed that these compounds could enhance SIRT1 activity and protect cells from apoptosis under stress conditions .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:
The synthesis involves multi-step reactions, including cyclization to form the imidazo[2,1-b]thiazole core and functionalization of the phenyl and carboxamide groups. Critical steps include:

  • Cyclization Conditions : Use Hantzsch condensation for thiazole ring formation (e.g., thiosemicarbazones as precursors) under reflux in ethanol or DMF .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve yield for coupling reactions, while ethanol is preferred for precipitation .
  • Purification : Employ column chromatography (silica gel) or recrystallization (ethanol/EtOAc mixtures) to isolate intermediates. High-performance liquid chromatography (HPLC) may resolve complex byproducts .
  • Temperature Control : Maintain 80–100°C for cyclization steps to avoid side reactions like over-oxidation .

Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the imidazo[2,1-b]thiazole core and substitution patterns on the phenyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas for intermediates and final products .
  • FT-IR : Identify carbonyl (C=O) and amide (N-H) functional groups in the carboxamide moiety .
  • Chromatography : Monitor reaction progress via TLC (Rf values) and quantify purity using HPLC with UV detection .

Advanced: How can researchers elucidate reaction mechanisms for key synthetic steps?

Methodological Answer:
Mechanistic studies require a blend of experimental and computational approaches:

  • Kinetic Monitoring : Track intermediates via in situ 1H^1H-NMR to identify rate-determining steps (e.g., cyclization vs. coupling) .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to trace nitrogen migration during imidazole ring formation .
  • DFT Calculations : Model transition states for cyclization steps to predict regioselectivity and optimize reaction conditions .
  • Controlled Experiments : Vary pH, temperature, and solvent polarity to isolate mechanistic pathways (e.g., acid-catalyzed vs. base-mediated reactions) .

Advanced: How should researchers address contradictory biological activity data in pharmacological studies?

Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations to rule out false negatives .
  • Structural Validation : Confirm compound identity via X-ray crystallography or 2D-NMR to exclude isomerization or degradation .
  • Target Selectivity Screening : Use receptor-binding assays (e.g., SPR or ITC) to differentiate off-target effects .
  • Statistical Modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent residues in biological assays) .

Basic: What methodological frameworks are recommended for profiling biological activity?

Methodological Answer:
Prioritize tiered screening:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorogenic substrates to measure activity against kinases or proteases .
    • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against bacterial/fungal strains .
  • Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin) .
  • ADME Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 monolayers .

Advanced: How can regioselectivity challenges in imidazo[2,1-b]thiazole functionalization be resolved?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO2_2) on the phenyl ring to guide coupling reactions .
  • Catalytic Systems : Use Pd/Cu catalysts for Suzuki-Miyaura couplings to favor C-6 over C-2 substitution .
  • Byproduct Analysis : Characterize minor isomers via preparative HPLC and adjust reaction stoichiometry to suppress their formation .

Advanced: What computational tools integrate best with experimental design for this compound?

Methodological Answer:
Leverage hybrid approaches:

  • Molecular Docking : Predict binding modes to biological targets (e.g., kinases) using AutoDock Vina, validated by mutagenesis studies .
  • QSAR Modeling : Corrogate substituent effects (e.g., -CH3_3 vs. -CF3_3) with bioactivity data to prioritize analogs .
  • MD Simulations : Simulate solvation effects on carboxamide conformation to rationalize solubility differences .

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